molecular formula C14H14O B3051856 3-(2,3-Dimethylphenyl)phenol CAS No. 365427-18-5

3-(2,3-Dimethylphenyl)phenol

Cat. No.: B3051856
CAS No.: 365427-18-5
M. Wt: 198.26 g/mol
InChI Key: WNMUMXBEMBZWGJ-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O It is a derivative of phenol, where the phenyl group is substituted with two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,3-Dimethylphenyl)phenol can be synthesized through several methods. One common approach involves the hydroxylation of 2,3-dimethylphenyl compounds. For instance, the reaction of 2,3-dimethylphenyl halides with hydroxide ions under suitable conditions can yield this compound . Another method involves the oxidation of 2,3-dimethylphenyl compounds using oxidizing agents like phthaloyl peroxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic processes. For example, the palladium-catalyzed hydroxylation of aryl halides in the presence of a base such as potassium hydroxide is a widely used method . This method is favored due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dimethylphenyl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain chemical syntheses and applications where other isomers may not be as effective .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(15)9-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMUMXBEMBZWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608656
Record name 2',3'-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365427-18-5
Record name 2',3'-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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